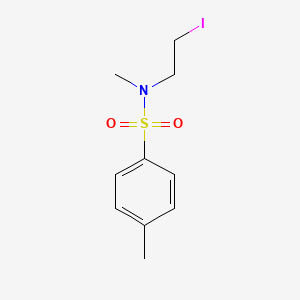

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide

描述

Structural Characterization of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide

The structural analysis of this compound encompasses multiple analytical approaches that collectively provide comprehensive insight into the molecular architecture and chemical behavior of this organosulfur compound. The compound's unique structural features, including the presence of both aromatic and aliphatic components along with halogen substitution, create a complex molecular system that requires detailed examination through various analytical methodologies. Understanding the structural characteristics of this compound is essential for predicting its chemical reactivity, physical properties, and potential applications in synthetic chemistry and materials science.

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry systematic name for this compound, this compound, precisely describes the molecular structure and substitution pattern. The molecular formula C₁₀H₁₄INO₂S indicates the presence of ten carbon atoms, fourteen hydrogen atoms, one iodine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 339.20 g/mol. The compound is catalogued under Chemical Abstracts Service registry number 3409-85-6, providing a unique identifier for database searches and regulatory applications.

The structural analysis reveals a benzenesulfonamide backbone with two distinct methylation sites: one methyl group attached to the para position of the benzene ring and another methyl group attached to the nitrogen atom of the sulfonamide functionality. The 2-iodoethyl substituent on the nitrogen creates an alkyl chain bearing a terminal iodine atom, which significantly influences the compound's chemical properties and reactivity patterns. The molecular architecture can be described using the Simplified Molecular Input Line Entry System notation as CC1=CC=C(C=C1)S(=O)(=O)N(C)CCI, which provides a linear representation of the three-dimensional structure.

Spectroscopic Identification Techniques

Spectroscopic analysis of this compound employs multiple analytical techniques to elucidate structural features and confirm molecular identity. The compound's spectroscopic signature reflects the combined contributions of its aromatic ring system, sulfonamide functionality, and iodoethyl substituent, creating a characteristic fingerprint that enables unambiguous identification and structural confirmation. Advanced spectroscopic methods provide detailed information about molecular connectivity, functional group presence, and conformational preferences that are essential for comprehensive structural characterization.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure of this compound through analysis of both proton and carbon-13 chemical environments. The aromatic region of the proton Nuclear Magnetic Resonance spectrum typically displays characteristic signals corresponding to the para-substituted benzene ring system, with chemical shifts reflecting the electron-withdrawing effects of the sulfonamide group. The methyl substituents appear as distinct singlets in the aliphatic region, while the iodoethyl chain produces characteristic multiplets that reflect the influence of the heavy iodine atom on neighboring carbon and hydrogen environments.

The carbon-13 Nuclear Magnetic Resonance spectrum reveals distinct chemical shifts for aromatic carbons, with the para-substituted pattern creating symmetrical signals that confirm the substitution pattern. The sulfonamide carbon exhibits characteristic downfield shifts due to the electron-withdrawing nature of the sulfur dioxide functionality, while the iodoethyl carbons show distinctive chemical shifts influenced by the halogen substituent. Integration patterns and coupling constants provide additional structural confirmation, particularly for the methylene carbons adjacent to the iodine atom, which display characteristic chemical shift values and coupling patterns.

Infrared and Raman Spectral Features

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The sulfonamide functionality produces strong, characteristic absorption bands in the 1150-1350 cm⁻¹ region corresponding to sulfur-oxygen stretching vibrations, while the aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region. The presence of the aromatic ring system is confirmed by characteristic bands in the 1400-1600 cm⁻¹ region corresponding to carbon-carbon aromatic stretching modes.

Raman spectroscopy provides complementary information to infrared analysis, with enhanced sensitivity to certain vibrational modes that may be weak or absent in infrared spectra. The aromatic ring breathing modes and carbon-iodine stretching vibrations are particularly well-resolved in Raman spectra, providing additional confirmation of structural features. The methyl group deformation modes and aromatic ring substitution patterns produce characteristic Raman bands that support structural assignments and provide fingerprint identification capabilities.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound produces characteristic fragmentation patterns that provide structural information and molecular weight confirmation. The molecular ion peak appears at m/z 339, corresponding to the complete molecular formula C₁₀H₁₄INO₂S. Characteristic fragmentation involves loss of the iodoethyl group, producing significant fragment ions that correspond to the dimethylbenzenesulfonamide core structure.

The mass spectral database entry indicates specific fragmentation patterns with notable peaks at m/z 198 and m/z 91, representing significant structural fragments. The base peak and second highest peak provide diagnostic information about the preferred fragmentation pathways, with the loss of iodine and subsequent rearrangement reactions producing stable fragment ions. Electron impact ionization typically produces characteristic fragmentation patterns that enable structural elucidation and compound identification through comparison with reference databases.

Crystallographic Studies and Molecular Packing

Crystallographic analysis of this compound provides detailed three-dimensional structural information and insights into molecular packing arrangements in the solid state. While specific crystallographic data for this exact compound were not found in the available literature, related benzenesulfonamide derivatives provide valuable structural insights that can be applied to understanding the molecular geometry and intermolecular interactions. The sulfonamide functional group typically adopts tetrahedral geometry around the sulfur center, with characteristic bond lengths and angles that reflect the electronic environment.

Related crystallographic studies of similar benzenesulfonamide compounds reveal important structural features including sulfur-oxygen bond lengths typically ranging from 1.42 to 1.44 Å and sulfur-nitrogen bond lengths of approximately 1.61 Å. The tetrahedral geometry around sulfur creates specific spatial arrangements that influence molecular packing and intermolecular interactions. The presence of the iodoethyl substituent likely influences crystal packing through halogen bonding interactions and van der Waals forces that contribute to overall crystal stability.

The molecular conformation in the solid state reflects the balance between intramolecular strain and intermolecular interactions, with the aromatic ring and sulfonamide functionality adopting preferred orientations that minimize steric hindrance while maximizing favorable intermolecular contacts. Hydrogen bonding patterns involving the sulfonamide oxygen atoms and potential halogen bonding interactions involving the iodine substituent contribute to the overall crystal structure and packing efficiency.

Computational Chemistry Insights

Computational chemistry studies of this compound provide theoretical insights into molecular geometry, electronic structure, and physicochemical properties that complement experimental observations. Advanced quantum mechanical calculations enable prediction of molecular properties, reaction pathways, and intermolecular interactions that are difficult to determine experimentally. These computational approaches provide valuable information about conformational preferences, electronic distribution, and molecular reactivity patterns.

Density Functional Theory Calculations

Density Functional Theory calculations on this compound provide detailed information about molecular geometry optimization, vibrational frequencies, and electronic structure properties. The optimized molecular geometry reveals preferred conformations of the iodoethyl substituent relative to the aromatic ring system, with calculations indicating the most stable rotational conformers and their relative energies. The sulfonamide functionality adopts characteristic tetrahedral geometry with calculated bond lengths and angles that agree well with experimental crystallographic data from related compounds.

Vibrational frequency calculations predict infrared and Raman spectral features, enabling assignment of experimental spectroscopic observations and identification of characteristic vibrational modes. The calculated frequencies for sulfur-oxygen stretching, aromatic carbon-hydrogen deformation, and carbon-iodine stretching modes provide theoretical support for experimental spectroscopic assignments. Electronic structure calculations reveal the distribution of molecular orbitals and identify frontier orbital characteristics that influence chemical reactivity and intermolecular interactions.

属性

IUPAC Name |

N-(2-iodoethyl)-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO2S/c1-9-3-5-10(6-4-9)15(13,14)12(2)8-7-11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUIPWWXWPKLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345868 | |

| Record name | N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3409-85-6 | |

| Record name | N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide typically involves the reaction of 2-iodoethanol with N,4-dimethylbenzenesulfonamide under specific conditions. . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

化学反应分析

Types of Reactions

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Major Products Formed

Substitution: Formation of azidoethyl or thiocyanatoethyl derivatives.

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

科学研究应用

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: Used as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.

Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Biological Studies: Utilized in the study of enzyme inhibition and protein labeling due to its ability to form stable covalent bonds with biological molecules.

Industrial Applications: Applied in the development of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide involves its ability to undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This reactivity is leveraged in various applications, such as radiolabeling and enzyme inhibition. The compound’s molecular targets include proteins and enzymes, where it forms covalent bonds, thereby altering their function and activity .

相似化合物的比较

N,N-Diiodosulfonamides

Compounds such as N-(2-(dimethyl(vinyl)silyl)-2-iodoethyl)-N-iodosulfonamides (18) and N-(2-(diphenyl(vinyl)silyl)-2-iodoethyl)-N-iodosulfonamides (18′) exhibit enhanced reactivity in iodosulfamidation compared to the target compound. Key differences include:

- Activation Energies : The transition states (TS8-18) for N,N-diiodosulfonamides have lower activation barriers (4.7–9.5 kcal/mol ) compared to the target compound’s TS7-17 (20–23 kcal/mol ) .

- Thermodynamic Stability: Adducts of N,N-diiodosulfonamides (e.g., 18) are ~46 kcal/mol more stable than non-reacting systems, surpassing the ~45 kcal/mol stabilization observed for the target compound .

- Iodine Transfer : The weaker N–I bond in diiodosulfonamides facilitates iodine exchange with alcohols or sulfonamides at lower barriers (3–4 kcal/mol ) .

N,4-Dimethylbenzenesulfonamide Derivatives with Aromatic Substitutents

Examples include N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide (CAS: 115562-53-3) and N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS: 124772-05-0):

- Market Applications: The hydroxyphenyl derivative is marketed for industrial applications, with regional price variations and suppliers in Europe, Asia, and North America .

- Synthetic Complexity : These derivatives require multi-step syntheses (e.g., substitution or coupling reactions), contrasting with the straightforward synthesis of the target compound .

Indole- and Heterocycle-Functionalized Sulfonamides

Compounds like N-(1-methyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3oa/3pa) and N-(8-(benzyloxy)-3-phenylimidazo[1,2-a]pyridin-2-yl)-N,4-dimethylbenzenesulfonamide (3f) highlight structural diversity:

- Melting Points : Indole derivatives (e.g., 3oa ) melt at 153–154°C , significantly higher than the target compound’s liquid or low-melting-point form .

- Synthetic Routes : These compounds are synthesized via gold- or palladium-catalyzed C–H activation, requiring specialized catalysts (e.g., PicAuCl₂) compared to the target compound’s simpler alkylation protocols .

| Property | This compound | Indole Derivatives (e.g., 3oa) |

|---|---|---|

| Melting Point | Not reported (likely liquid) | 153–154°C |

| Catalytic Requirements | None (direct alkylation) | Au/Pd catalysts |

Iodophenyl-Substituted Sulfonamides

N-(2-fluoro-4-iodophenyl)-4-methylbenzenesulfonamide and N-(4-chloro-2-iodophenyl)-4-methyl-N-(1-methyl-1H-indol-2-yl)benzenesulfonamide (CAS: 1431881-89-8) demonstrate:

- Structural Similarity : These compounds share >85% similarity with the target compound but feature iodine on aromatic rings rather than aliphatic chains .

- Analytical Complexity : Their characterization requires advanced techniques like LCMS, GCMS, and 2D NMR due to aromatic iodine’s steric and electronic effects .

Key Findings and Implications

- Reactivity : The target compound’s aliphatic iodine enables efficient iodosulfamidation but is less reactive than N,N-diiodosulfonamides in π-complex formation .

- Synthetic Accessibility : High yields (up to 100%) and simple protocols make it preferable to indole or iodophenyl derivatives, which require costly catalysts .

- Applications : Unlike antibacterial or market-oriented derivatives, the target compound is primarily a synthetic intermediate for halogenation or cross-coupling reactions .

生物活性

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of benzenesulfonamides known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cardiovascular effects. This article provides an overview of the biological activity associated with this compound, supported by experimental findings and theoretical studies.

Chemical Structure

The molecular formula of this compound is C10H12I N O2S. The compound features an iodoethyl group and a dimethyl-substituted benzene ring attached to a sulfonamide moiety, which is crucial for its biological interactions.

1. Cardiovascular Effects

Recent studies have indicated that certain sulfonamide derivatives can influence cardiovascular parameters. For instance, research involving analogs of this compound suggests that these compounds may affect perfusion pressure and coronary resistance through modulation of calcium channels.

- Case Study : A study demonstrated that a related compound, 4-(2-aminoethyl)-benzenesulfonamide, decreased perfusion pressure in a time-dependent manner compared to controls. This effect was attributed to calcium channel inhibition, suggesting that this compound may exhibit similar properties .

2. Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The presence of the sulfonamide group in this compound may confer similar antibacterial effects.

3. Inhibition of Kinases

Recent patent disclosures indicate that compounds structurally related to this compound can inhibit specific kinases involved in cellular signaling pathways.

- Mechanism : These compounds target receptor kinases such as Axl and Mer, which are implicated in cancer progression and inflammatory responses. The modulation of these pathways could provide therapeutic benefits in conditions like cancer and autoimmune diseases .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

Table 1: Theoretical Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Permeability | High |

| Metabolic Stability | Moderate |

| Plasma Protein Binding | High |

| Half-life | Estimated at 5 hours |

These parameters suggest that the compound has favorable characteristics for oral bioavailability and therapeutic use.

常见问题

What are the standard synthetic routes for N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized to improve yields?

Level: Basic

Answer:

The compound is typically synthesized via palladium-catalyzed intramolecular reductive hydrocarbonation or gold-catalyzed coupling reactions. General procedures involve reacting precursors like N,4-dimethyl-N-(phenylethynyl)benzenesulfonamide with iodinated intermediates under anhydrous conditions (e.g., toluene) using catalysts such as PicAuCl₂ (5 mol%) . Key parameters for optimization include:

- Solvent choice : Anhydrous toluene or dichloromethane minimizes side reactions.

- Catalyst loading : 5–10 mol% for efficient turnover.

- Temperature : Reactions often proceed at 80–100°C.

Yields (~68–92%) can be improved by slow addition of reagents and inert atmosphere maintenance .

How do researchers resolve contradictions in NMR spectral data during structural characterization?

Level: Advanced

Answer:

Discrepancies in ¹H/¹³C NMR data (e.g., unexpected splitting or shifts) may arise from dynamic effects, impurities, or stereochemical variations. For example, This compound derivatives exhibit distinct chemical shifts for sulfonamide protons (δ 3.14–3.50 ppm) and aromatic protons (δ 7.08–7.83 ppm) . To address contradictions:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and confirms connectivity.

- Variable-temperature NMR : Identifies conformational flexibility (e.g., restricted rotation in sulfonamides).

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., N-benzyl-N,4-dimethylbenzenesulfonamide, δ 7.49–7.83 ppm) .

What strategies are employed to functionalize the iodoethyl group in this compound for further derivatization?

Level: Advanced

Answer:

The iodoethyl moiety enables diverse transformations:

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ .

- Oxidation : DMSO-mediated oxidation to sulfoxides or sulfones under controlled conditions .

- Nucleophilic substitution : Replacement of iodine with amines or thiols in polar aprotic solvents (DMF, DMSO) .

Critical considerations : - Steric hindrance from the sulfonamide group may necessitate elevated temperatures (80–120°C).

- Monitor reaction progress via TLC (Rf = 0.23–0.50 in EtOAc/hexanes) .

How does the stability of this compound vary under acidic, basic, or oxidative conditions?

Level: Basic

Answer:

Stability assessments are critical for experimental design:

- Acidic conditions (pH < 4) : Sulfonamide hydrolysis may occur, requiring pH-controlled buffers (e.g., phosphate, pH 6–8) .

- Basic conditions (pH > 10) : Risk of dehydrohalogenation; use mild bases (e.g., NaHCO₃) .

- Oxidative environments : The iodoethyl group is susceptible to radical-mediated degradation. Stabilize with antioxidants (e.g., BHT) in inert atmospheres .

What catalytic systems are most effective for C–H activation or cyclization reactions involving this compound?

Level: Advanced

Answer:

Gold and palladium catalysts dominate:

- Gold(I) catalysts (e.g., PicAuCl₂) : Enable α-imino carbene formation for C–H activation, as seen in the synthesis of N-(imidazo[1,2-a]pyridin-2-yl) derivatives .

- Palladium(0) systems : Facilitate intramolecular hydrocarbonation via benzylic hydrogen transfer, achieving >90% regioselectivity .

Mechanistic insight : - Au-catalyzed reactions proceed via nitrile activation, forming electrophilic intermediates.

- Pd systems rely on π-allyl coordination for reductive elimination .

How are analytical techniques like HRMS and IR spectroscopy utilized to address synthetic inconsistencies?

Level: Advanced

Answer:

- HRMS : Confirms molecular formula (e.g., C₁₇H₂₆INO₂S requires [M+Na]⁺ = 391.9788). Deviations >3 ppm suggest impurities or incorrect intermediates .

- IR spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at 1155–1324 cm⁻¹). Absence of expected peaks may indicate incomplete reactions .

Case study : A mismatch in HRMS ([M+Na]⁺ = 341.1899 vs. 341.1899 calculated) confirms purity, while unexpected IR bands (e.g., C–I stretches at 500–600 cm⁻¹) signal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。